

Interpreting Unexpected Results with Pico145 Treatment: A Technical Support Guide

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Compound of Interest

Compound Name: Pico145

Cat. No.: B8069070

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This technical support center is designed for researchers, scientists, and drug development professionals utilizing **Pico145** in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and refine experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is **Pico145** and what is its primary mechanism of action?

Pico145, also known as HC-608, is a highly potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) channel subfamily TRPC1/4/5.^{[1][2][3]} Its mechanism of action involves binding to a conserved lipid binding site on these channels, thereby displacing a bound phospholipid and inhibiting channel function.^[4]

Q2: What are the reported IC50 values for **Pico145**?

The inhibitory potency of **Pico145** is in the picomolar range and varies depending on the specific TRPC channel subunit composition.^{[2][3]}

Target Channel	Reported IC50 Value	Assay Conditions
TRPC4 (homomer)	0.349 nM	(-)-englerin A-activated, cell-based assay[1]
TRPC5 (homomer)	1.3 nM	(-)-englerin A-activated, cell-based assay[1]
TRPC4-TRPC1 (heteromer)	0.033 nM - 0.06 nM	(-)-englerin A-activated, cell-based assay[1][5]
TRPC5-TRPC1 (heteromer)	0.199 nM - 0.2 nM	(-)-englerin A-activated, cell-based assay[1][5]
Endogenous TRPC1:C4	49 pM	A498 renal carcinoma cells[6]
mICAT (TRPC4-mediated)	3.1 pM	GTPyS-evoked, mouse ileal myocytes[7]
Ca ²⁺ rise (TRPC4-mediated)	2.7 pM	Carbachol-induced, mouse ileal myocytes[7]

Q3: How selective is **Pico145**?

Pico145 demonstrates high selectivity for TRPC1/4/5 channels. At concentrations up to 100 nM, it has been shown to have no significant effect on other TRP channels, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8, as well as store-operated Ca²⁺ entry mediated by Orai1.[1][3][5][6]

Troubleshooting Guide

Issue 1: Observed IC50 is higher than expected.

Possible Cause 1: Agonist Concentration. The potency of **Pico145** can be influenced by the concentration of the agonist used to activate the TRPC1/4/5 channels.[1][4] For example, its inhibitory effect is dependent on the concentration of (-)-englerin A.

- Recommendation: Carefully control and report the concentration of the agonist used in your experiments. Consider performing a dose-response curve of **Pico145** at a fixed, and ideally low, concentration of the agonist.

Possible Cause 2: Channel Subunit Composition. **Pico145** exhibits different potencies against homomeric and heteromeric TRPC1/4/5 channels.[2][3] Your experimental system may express a different ratio of these channel subtypes than the systems used for the initial characterization of **Pico145**. TRPC1 does not readily form functional homomeric channels but often co-assembles with TRPC4 and TRPC5 to form heteromers with distinct properties.[2]

- Recommendation: Characterize the expression of TRPC1, TRPC4, and TRPC5 in your experimental model using techniques like qPCR or Western blotting. This will help in understanding the potential channel compositions present.

Possible Cause 3: Experimental Assay Conditions. Differences in assay buffers, temperature, or cell types can contribute to variations in observed potency.

- Recommendation: Refer to the detailed experimental protocols provided below and ensure your conditions are as consistent as possible.

Issue 2: Inconsistent results between different experimental setups (e.g., patch-clamp vs. calcium imaging).

Possible Cause: Different modes of channel activation. **Pico145**'s inhibitory effect can vary depending on how the TRPC1/4/5 channels are activated. For instance, its potency against (-)-englerin A-activated currents might differ from its potency against currents activated by other agonists like Sphingosine-1-Phosphate (S1P) or carbachol.[6][7]

- Recommendation: Be consistent with the method of channel activation across your experiments. If you must use different activators, characterize the potency of **Pico145** for each activation method independently.

Issue 3: Lack of inhibitory effect at expected concentrations.

Possible Cause 1: Incorrect **Pico145** Preparation. **Pico145** may have degraded or been improperly dissolved.

- Recommendation: Prepare fresh stock solutions of **Pico145** in a suitable solvent like DMSO. [1] For in vivo or cellular assays requiring aqueous solutions, follow established protocols for preparing the final working solution, which may involve co-solvents like PEG300 and Tween-80 to ensure solubility.[1]

Possible Cause 2: Absence of Target Channels. The experimental system may not express functional TRPC1/4/5 channels.

- Recommendation: Confirm the expression and function of TRPC1/4/5 channels in your cell model using a potent agonist like (-)-englerin A before conducting inhibition studies with **Pico145**. [8]

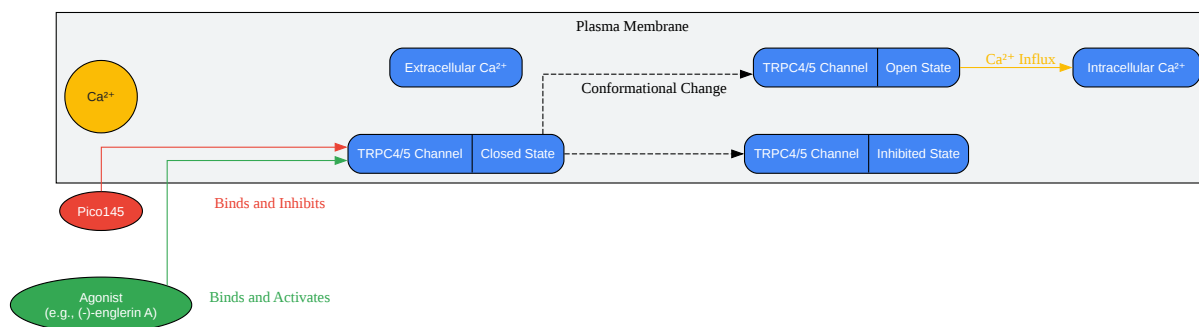
Experimental Protocols

Calcium Imaging Assay for Pico145 Activity

This protocol is adapted from methods used to characterize **Pico145**. [1]

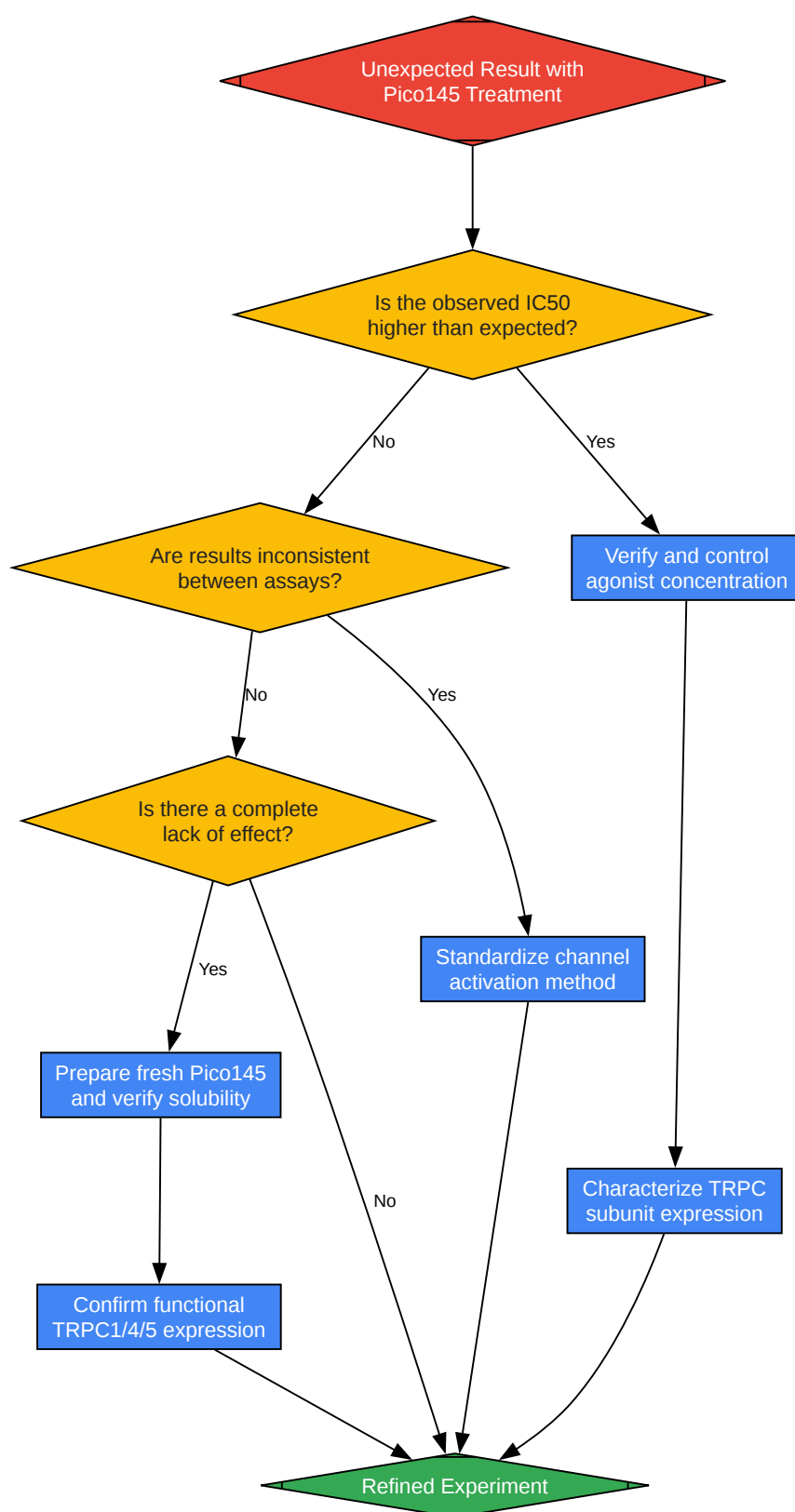
- Cell Preparation: Seed cells expressing TRPC1/4/5 channels (e.g., HEK293 cells) in 96-well plates.
- Dye Loading: Incubate cells with a calcium indicator dye (e.g., 2 μ M Fura-2 AM) in a standard bath solution (SBS) for 1 hour at 37°C. The SBS can be composed of (in mM): 135 NaCl, 5 KCl, 1.2 MgCl₂, 1.5 CaCl₂, 8 glucose, and 10 HEPES, with the pH adjusted to 7.4.
- Washing: Wash the cells twice with SBS.
- **Pico145** Incubation: Add the desired concentrations of **Pico145** to the cells and incubate for 30 minutes.
- Channel Activation: Add a TRPC1/4/5 channel agonist (e.g., (-)-englerin A or S1P) to stimulate calcium entry.
- Data Acquisition: Measure the fluorescence of the calcium indicator using a plate reader at the appropriate excitation and emission wavelengths (e.g., 340/380 nm excitation for Fura-2).

Visualizations



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Caption: Mechanism of **Pico145** inhibition of TRPC4/5 channels.



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Caption: Troubleshooting workflow for unexpected **Pico145** results.

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